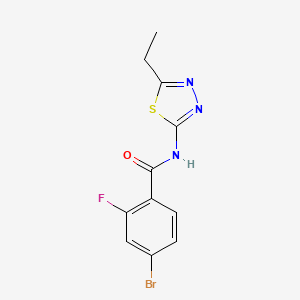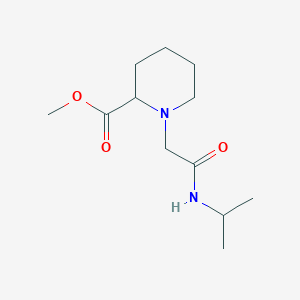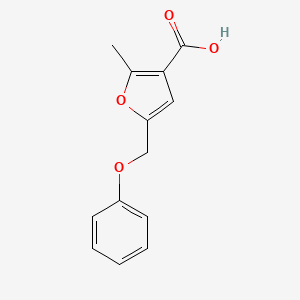
2-((1-(4-Iodophenyl)ethyl)amino)butan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((1-(4-Iodophenyl)ethyl)amino)butan-1-ol is an organic compound with the molecular formula C12H18INO It is characterized by the presence of an iodophenyl group attached to an ethylamino butanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(4-Iodophenyl)ethyl)amino)butan-1-ol typically involves the reaction of 4-iodoacetophenone with a suitable amine and butanol under controlled conditions. One common method involves the following steps:
Formation of 4-iodoacetophenone: This can be achieved by reacting acetophenone with iodine in the presence of an oxidizing agent such as hydrogen peroxide.
Amination: The 4-iodoacetophenone is then reacted with an appropriate amine, such as ethylamine, under basic conditions to form the intermediate 1-(4-iodophenyl)ethylamine.
Addition of Butanol: The intermediate is then reacted with butanol in the presence of a catalyst to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-((1-(4-Iodophenyl)ethyl)amino)butan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the iodine atom, forming a simpler amine-alcohol structure.
Substitution: The iodine atom can be substituted with other functional groups, such as fluorine or chlorine, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like sodium fluoride (NaF) or sodium chloride (NaCl) can facilitate substitution reactions.
Major Products
Oxidation: Formation of 2-((1-(4-Iodophenyl)ethyl)amino)butan-1-one.
Reduction: Formation of 2-((1-(4-phenyl)ethyl)amino)butan-1-ol.
Substitution: Formation of 2-((1-(4-fluorophenyl)ethyl)amino)butan-1-ol or 2-((1-(4-chlorophenyl)ethyl)amino)butan-1-ol.
Scientific Research Applications
2-((1-(4-Iodophenyl)ethyl)amino)butan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((1-(4-Iodophenyl)ethyl)amino)butan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the iodophenyl group can enhance its binding affinity to certain targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Iodoacetophenone: A precursor in the synthesis of 2-((1-(4-Iodophenyl)ethyl)amino)butan-1-ol.
2-((1-(4-Fluorophenyl)ethyl)amino)butan-1-ol: A similar compound with a fluorine atom instead of iodine.
2-((1-(4-Chlorophenyl)ethyl)amino)butan-1-ol: A similar compound with a chlorine atom instead of iodine.
Uniqueness
This compound is unique due to the presence of the iodine atom, which can influence its reactivity and binding properties. The iodine atom can enhance the compound’s ability to participate in certain chemical reactions and interact with specific molecular targets, making it a valuable compound in various research applications.
Properties
Molecular Formula |
C12H18INO |
|---|---|
Molecular Weight |
319.18 g/mol |
IUPAC Name |
2-[1-(4-iodophenyl)ethylamino]butan-1-ol |
InChI |
InChI=1S/C12H18INO/c1-3-12(8-15)14-9(2)10-4-6-11(13)7-5-10/h4-7,9,12,14-15H,3,8H2,1-2H3 |
InChI Key |
NJJWZFVCBOZZGP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CO)NC(C)C1=CC=C(C=C1)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![N-[[5-(ethoxycarbonyl)furan-2-yl]methyl]phthalimide](/img/structure/B14899512.png)



![4,4,5,5-Tetramethyl-2-(spiro[bicyclo[4.1.0]heptane-3,2'-[1,3]dioxolan]-6-yl)-1,3,2-dioxaborolane](/img/structure/B14899533.png)


